![molecular formula C18H19N3O2 B2715843 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea CAS No. 922949-69-7](/img/structure/B2715843.png)
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea is a synthetic organic compound that features a pyrrolidinone ring, a phenylurea moiety, and a methyl-substituted phenyl group
Métodos De Preparación
The synthesis of 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a cyclic anhydride under reflux conditions.
Attachment of the Phenylurea Moiety: The phenylurea group is introduced by reacting an isocyanate with an amine derivative of the pyrrolidinone.
Methyl Substitution: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.
Phenylurea Compounds: These compounds have the phenylurea moiety and are used in various applications, including herbicides and pharmaceuticals.
Methyl-Substituted Phenyl Compounds: These compounds feature a methyl group on the phenyl ring and are studied for their unique chemical properties.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
1-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-12-15(9-10-16(13)21-11-5-8-17(21)22)20-18(23)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGMKIMFOAYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
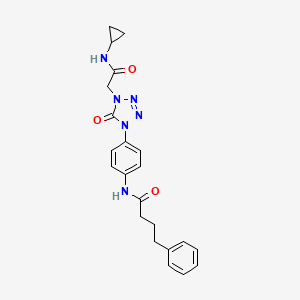
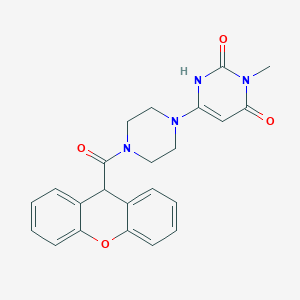
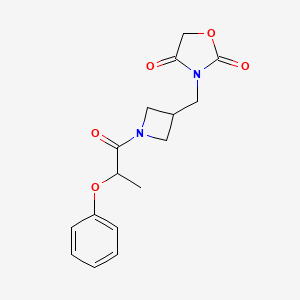
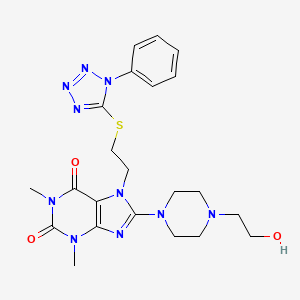
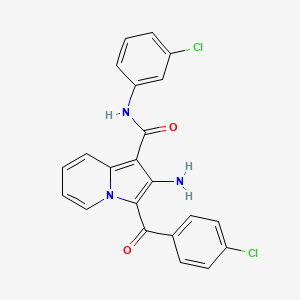
![1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2715770.png)
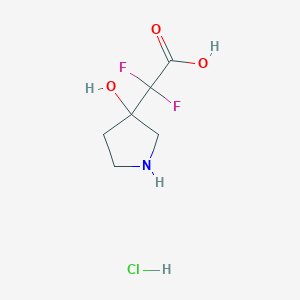
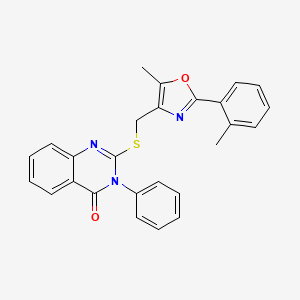
![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)
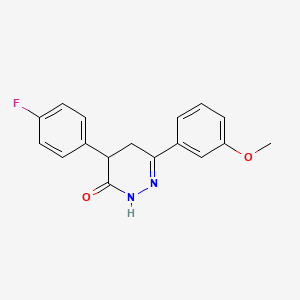
![ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2715780.png)

